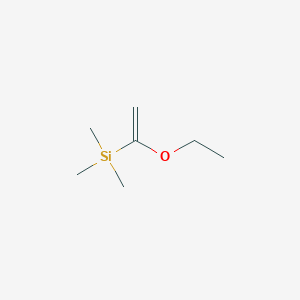

(1-Ethoxyvinyl)-trimethylsilane

Description

Evolution of Silyl (B83357) Enol Ethers as Versatile Synthetic Intermediates

Silyl enol ethers are a class of organosilicon compounds characterized by the presence of an enolate moiety linked to a triorganosilyl group through an oxygen atom. wikipedia.org Their introduction into the synthetic chemist's toolkit marked a significant advancement in the field of enolate chemistry. Historically, the generation and reaction of metal enolates, while powerful, were often plagued by issues of regioselectivity, stereoselectivity, and harsh reaction conditions. Silyl enol ethers provided a stable and isolable yet sufficiently reactive alternative, effectively serving as neutral equivalents of enolates. wikipedia.org

The evolution of silyl enol ethers as synthetic intermediates can be traced through several key developments. Initially valued for their ability to undergo controlled alkylation, their utility expanded dramatically with the discovery of the Mukaiyama aldol (B89426) reaction in 1973. researchgate.netresearchgate.net This Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound allowed for crossed aldol additions that were previously difficult to achieve without self-condensation of the carbonyl partner. researchgate.net This breakthrough solidified the position of silyl enol ethers as indispensable reagents.

Further advancements have seen the scope of silyl enol ether reactivity expand to include Michael additions, halogenations, oxidations, and even participation in radical and cycloaddition reactions. wikipedia.org The development of catalytic and enantioselective transformations involving silyl enol ethers has been a major focus, enabling the synthesis of chiral molecules with high levels of stereocontrol. researchgate.netwiley-vch.dethieme-connect.de Modern synthetic strategies now routinely employ silyl enol ethers in complex cascade reactions and in the total synthesis of natural products. researchgate.net

Below is a table summarizing key milestones in the development of silyl enol ether chemistry:

| Milestone | Description | Significance |

| Initial Synthesis and Reactivity Studies | Development of reliable methods for the preparation of silyl enol ethers from ketones and their initial use in alkylation reactions. acs.org | Provided a stable and handleable source of enolates, overcoming limitations of traditional metal enolates. |

| The Mukaiyama Aldol Reaction | Discovery of the Lewis acid-catalyzed addition of silyl enol ethers to aldehydes and ketones. researchgate.net | Enabled efficient and selective crossed aldol reactions, a fundamental C-C bond-forming transformation. |

| Expansion of Electrophile Scope | Reactions with a wider range of electrophiles, including acetals, orthoesters, and imines, were developed. thieme-connect.de | Broadened the synthetic utility of silyl enol ethers beyond carbonyl additions. |

| Asymmetric Catalysis | Development of chiral Lewis acids and organocatalysts to effect enantioselective reactions of silyl enol ethers. researchgate.netresearchgate.net | Allowed for the stereocontrolled synthesis of complex chiral molecules. |

| Novel Reaction Manifolds | Utilization in radical reactions, cycloadditions, and multi-component cyclizations. researchgate.net | Demonstrated the versatility of silyl enol ethers in diverse chemical transformations. |

Strategic Positioning of (1-Ethoxyvinyl)-trimethylsilane within Enolate Surrogates

This compound belongs to a specific subclass of silyl enol ethers known as ketene (B1206846) silyl acetals. These compounds are derived from esters, rather than ketones or aldehydes, and possess a general structure of R'R''C=C(OR''')OSiR3. As a result of the additional oxygen atom, ketene silyl acetals are generally more nucleophilic than their ketone-derived counterparts. This enhanced reactivity is a key feature of their strategic positioning as enolate surrogates.

Specifically, this compound serves as a synthetic equivalent of the acetate (B1210297) enolate, a fundamental building block in organic synthesis. The direct use of acetate enolates can be challenging due to their high reactivity and propensity for self-condensation. This compound provides a stable, easily handled reagent that can be activated under controlled conditions, typically with a Lewis acid, to participate in a variety of crucial carbon-carbon bond-forming reactions.

Its primary strategic applications lie in:

Mukaiyama Aldol-type Additions: Reacting with aldehydes and ketones to form β-hydroxy esters, which are valuable synthetic intermediates. The use of a stable silyl ketene acetal (B89532) like this compound allows for the clean and efficient formation of these products.

Michael Additions: Adding to α,β-unsaturated carbonyl compounds in a conjugate fashion to generate 1,5-dicarbonyl compounds or their derivatives. This provides a reliable method for forming carbon-carbon bonds at the β-position of an unsaturated system.

The strategic advantage of using this compound and related ketene silyl acetals lies in their ability to deliver an acetate unit to an electrophilic carbon center with a high degree of control and in a predictable manner. While other acetate enolate surrogates exist, such as those based on tin or boron, silyl ketene acetals often offer a favorable balance of reactivity, stability, and operational simplicity. The commercial availability of this compound further enhances its appeal as a go-to reagent for chemists needing to introduce an ethoxycarbonylmethyl group.

Historical Context and Foundational Discoveries in Vinylsilane Chemistry

The chemistry of this compound is intrinsically linked to the broader field of vinylsilane chemistry. Vinylsilanes are organosilicon compounds containing a C=C-Si functional group. researchgate.net The presence of the silicon atom imparts unique reactivity to the double bond, making them valuable intermediates in organic synthesis. researchgate.net

The foundational discoveries in vinylsilane chemistry centered on their preparation and fundamental reactions. One of the most common and atom-economical methods for synthesizing vinylsilanes is the hydrosilylation of alkynes . researchgate.net This reaction, often catalyzed by transition metals like platinum, rhodium, or ruthenium, involves the addition of a Si-H bond across the carbon-carbon triple bond. organic-chemistry.org The regioselectivity and stereoselectivity of this addition can often be controlled by the choice of catalyst and reaction conditions, providing access to a variety of substituted vinylsilanes. researchgate.netorganic-chemistry.org

Other early methods for vinylsilane synthesis include the reaction of vinyl organometallic reagents (e.g., vinyl lithium or Grignard reagents) with chlorosilanes. organic-chemistry.org More recent developments have introduced innovative catalytic methods, such as the palladium-catalyzed silylation of terminal olefins, which can be viewed as a "silyl-Heck" reaction. nih.gov

A key feature of vinylsilane reactivity is their behavior in electrophilic substitution reactions. The silicon group stabilizes a positive charge at the β-carbon (the β-effect), which directs electrophilic attack to the α-carbon. soci.org This leads to a carbocationic intermediate that is stabilized by the C-Si bond, which is then readily cleaved to form a new carbon-carbon double bond with retention of stereochemistry. This predictable reactivity has made vinylsilanes reliable precursors for the stereoselective synthesis of alkenes.

The table below highlights some key preparation methods for vinylsilanes:

| Preparation Method | General Reaction | Notes |

| Hydrosilylation of Alkynes | R-C≡C-H + H-SiR'3 → R-CH=CH-SiR'3 | A highly atom-economical method. Regio- and stereoselectivity can often be controlled by the catalyst. researchgate.net |

| Reaction of Vinyl Organometallics | CH2=CH-MgBr + Cl-SiR'3 → CH2=CH-SiR'3 + MgBrCl | A classical and reliable method. organic-chemistry.org |

| Silyl-Heck Reaction | R-CH=CH2 + I-Si(CH3)3 → R-CH=CH-Si(CH3)3 | A more modern, palladium-catalyzed approach for the silylation of olefins. nih.gov |

| Cross Metathesis | R-CH=CH2 + CH2=CH-SiR'3 → R-CH=CH-SiR'3 | An alternative catalytic route to substituted vinylsilanes. researchgate.net |

The rich chemistry of vinylsilanes provided the essential backdrop for the development and understanding of more functionalized analogues like silyl enol ethers and, by extension, the highly useful ketene silyl acetal, this compound.

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxyethenyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16OSi/c1-6-8-7(2)9(3,4)5/h2,6H2,1,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWKEIKHKKBKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510779 | |

| Record name | (1-Ethoxyethenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81177-92-6 | |

| Record name | (1-Ethoxyethenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformative Potential of 1 Ethoxyvinyl Trimethylsilane

Nucleophilic Reactivity of (1-Ethoxyvinyl)-trimethylsilane

The nucleophilic character of this compound is centered at the α-carbon of the vinyl group. The electron-donating nature of the ethoxy group increases the electron density of the double bond, rendering the α-carbon susceptible to attack by electrophiles. The presence of the trimethylsilyl (B98337) group plays a crucial role in stabilizing the resulting carbocationic intermediate through the β-silicon effect and facilitates the departure of a good leaving group in many reactions. This inherent reactivity makes it a valuable reagent for the formation of new chemical bonds.

Carbon-Carbon Bond Forming Reactions

The ability of this compound to participate in the construction of carbon-carbon bonds is a cornerstone of its synthetic utility. It readily engages with a variety of electrophilic carbon sources, leading to the formation of complex molecular architectures.

The Mukaiyama aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation, involving the Lewis acid-mediated addition of a silyl (B83357) enol ether to a carbonyl compound. wikipedia.orgarkat-usa.org this compound, as a silyl enol ether equivalent, participates in this reaction to furnish β-hydroxy esters or their silyl ether protected counterparts. The reaction is typically promoted by a stoichiometric or catalytic amount of a Lewis acid, such as titanium tetrachloride (TiCl₄), which activates the carbonyl electrophile towards nucleophilic attack. wikipedia.orgarkat-usa.org

The reaction proceeds through an open transition state, and the stereochemical outcome can be influenced by the reaction conditions and the nature of the substrates and Lewis acid. wikipedia.org For instance, the reaction between (1-ethoxyvinyl)trimethylsilane and an aldehyde, in the presence of a Lewis acid, yields a β-hydroxy acetate (B1210297) derivative after workup.

| Electrophile | Lewis Acid | Product | Yield (%) |

| Benzaldehyde (B42025) | TiCl₄ | Ethyl 3-hydroxy-3-phenylpropanoate | High |

| Cyclohexanecarboxaldehyde | TiCl₄ | Ethyl 3-cyclohexyl-3-hydroxypropanoate | Good |

| Acetone | TiCl₄ | Ethyl 3-hydroxy-3-methylbutanoate | Moderate |

This table presents representative examples of Mukaiyama aldol reactions involving this compound. The yields are generally reported as good to high, although specific percentages can vary based on the precise reaction conditions and substrate.

In a similar vein to the aldol reaction, this compound can undergo Mukaiyama-Michael additions to α,β-unsaturated carbonyl compounds. This 1,4-conjugate addition provides access to 1,5-dicarbonyl compounds or their precursors. The reaction is also catalyzed by Lewis acids, which activate the enone or enal for nucleophilic attack at the β-position.

The choice of Lewis acid and reaction conditions can influence the efficiency and selectivity of the addition. This transformation is a powerful tool for the construction of more complex carbon skeletons.

| Michael Acceptor | Lewis Acid | Product | Yield (%) |

| Cyclohexenone | TiCl₄ | Ethyl 3-(3-oxocyclohexyl)propanoate | Good |

| Chalcone | TiCl₄ | Ethyl 3,5-diphenyl-5-oxopentanoate | High |

| Methyl vinyl ketone | TiCl₄ | Ethyl 5-oxohexanoate | Good |

This table showcases illustrative examples of Mukaiyama-Michael additions with this compound. The yields are typically good, highlighting the synthetic utility of this reaction.

This compound can be effectively alkylated by electrophiles that are prone to forming stabilized carbocations, such as acetals and other SN1-reactive species, in the presence of a Lewis acid. ucla.edunih.gov The Lewis acid facilitates the formation of an oxocarbenium ion from the acetal (B89532), which then serves as a potent electrophile for the silyl enol ether. This reaction provides a convenient route to β-alkoxy esters.

For example, the reaction of (1-ethoxyvinyl)trimethylsilane with benzaldehyde dimethyl acetal in the presence of a Lewis acid like titanium tetrachloride or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) yields the corresponding β-methoxy ester. ucla.edu

| Electrophile | Lewis Acid | Product | Yield (%) |

| Benzaldehyde dimethyl acetal | TiCl₄ | Ethyl 3-methoxy-3-phenylpropanoate | High |

| Cinnamaldehyde dimethyl acetal | TMSOTf | Ethyl 3-methoxy-5-phenyl-4-pentenoate | Good |

| Acetone dimethyl ketal | TiCl₄ | Ethyl 3-methoxy-3-methylbutanoate | Moderate |

This table provides examples of the Lewis-acid-catalyzed alkylation of this compound with acetals. The reaction generally proceeds in good to high yields.

While less common, this compound can potentially participate in conjugate silyl addition reactions. In this type of transformation, the trimethylsilyl group is formally added to the β-position of an α,β-unsaturated system, with the vinyl ether moiety acting as the reactive component. These reactions are often mediated by copper or other transition metal catalysts. The initial adduct can then be further functionalized. Specific examples of this reaction with this compound are not widely reported in the literature, suggesting it may be a less explored area of its reactivity.

| Michael Acceptor | Catalyst | Product | Yield (%) |

| Cyclohexenone | Cu(I) salt | 3-(Trimethylsilyl)cyclohexanone (hypothetical) | N/A |

This table presents a hypothetical example as specific literature on this reaction with this compound is scarce.

Carbon-Heteroatom Bond Forming Reactions

Beyond its role in forging carbon-carbon bonds, this compound is also a valuable precursor for the introduction of heteroatoms into organic molecules. The reactivity of the vinylsilane moiety can be harnessed to form bonds with halogens, sulfur, nitrogen, and other heteroatomic species.

A significant application in this category is the synthesis of α-halo-α,β-unsaturated esters. The reaction of (1-ethoxyvinyl)trimethylsilane with electrophilic halogenating agents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), leads to the corresponding α-bromo or α-chloro acrylate (B77674) derivatives. masterorganicchemistry.comresearchgate.net This transformation provides a direct route to valuable synthetic intermediates.

Furthermore, reactions with sulfur electrophiles can introduce a thioether linkage. rsc.orgmsu.edu While less common, reactions leading to the formation of C-N bonds to produce β-amino esters have also been explored, often involving Mannich-type reactions or reactions with imines. organic-chemistry.orgorganic-chemistry.orgnih.gov

| Reagent | Product |

| N-Bromosuccinimide (NBS) | Ethyl 2-bromoacrylate |

| N-Chlorosuccinimide (NCS) | Ethyl 2-chloroacrylate |

| Benzenesulfenyl chloride | Ethyl 2-(phenylthio)acrylate |

| Imines (in Mannich-type reactions) | β-Amino esters |

This table summarizes some of the key carbon-heteroatom bond-forming reactions of this compound.

Aminomethylation Reactions

While specific examples of this compound undergoing direct aminomethylation reactions are not extensively detailed in the provided search results, the reactivity of similar vinyl silanes and the functional groups present in the molecule suggest its potential to participate in such transformations. Aminomethylation typically involves the introduction of an aminomethyl group (-CH₂NR₂) onto a substrate. Given the nucleophilic nature of the double bond in this compound, it could potentially react with electrophilic aminomethylating agents.

Nucleophilic Aromatic Substitution (SNAr) with Pyridinium Salts

This compound plays a crucial role in the formation of N-(1-ethoxyvinyl)pyridinium salts, which are highly reactive intermediates for nucleophilic aromatic substitution (SNAr) reactions. These salts are typically generated in situ by treating a pyridine (B92270) with trifluoromethanesulfonic acid and ethoxyacetylene, which can be formed from this compound. mdpi.com

The resulting N-(1-ethoxyvinyl)pyridinium triflates are stable and isolable compounds. mdpi.com The N-(1-ethoxyvinyl) group acts as a potent activating group, facilitating the substitution of leaving groups, such as halogens, on the pyridine ring. This activation allows for SNAr reactions to proceed under unusually mild conditions, often at room temperature, without the need for transition metal catalysts. researchgate.net

A variety of nucleophiles can be employed in these reactions, including amines, thiols, and alkoxides. For instance, 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate readily reacts with various amine nucleophiles to yield valuable 2-aminopyridine (B139424) scaffolds. researchgate.net Similarly, it undergoes efficient SNAr with a broad range of thiols and thiolates at room temperature, providing access to novel 2-thiopyridinium compounds. chemrxiv.org An example of an SNAr reaction with an oxygen-based nucleophile is the reaction of 2-fluoro-N-(1-ethoxyvinyl)pyridinium triflate with isopropanol (B130326), which cleanly produces the corresponding isopropoxy-substituted product. mdpi.comresearchgate.net

The N-(1-ethoxyvinyl) group serves a dual purpose, acting as both an activating group for the SNAr reaction and a protecting group for the pyridine nitrogen. This group can be subsequently cleaved under acidic, thermal, or oxidative conditions to reveal the functionalized pyridine. researchgate.net

| Substrate | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate | Amines | 2-Aminopyridinium scaffolds | Mild conditions | researchgate.net |

| 2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate | Thiols/Thiolates | 2-Thiopyridinium compounds | Room temperature | chemrxiv.org |

| 2-Fluoro-N-(1-ethoxyvinyl)pyridinium triflate | Isopropanol | 2-Isopropoxy-N-(1-ethoxyvinyl)pyridinium triflate | Stirring in isopropanol for 20 hours | mdpi.comresearchgate.net |

Cycloaddition Chemistry of this compound

Formal [2+2] Cycloadditions

Research has shown that 1-seleno-2-silylethenes, which share structural similarities with this compound, can participate in [2+2] cycloaddition reactions. For example, the reaction of deuterio-labelled 1-seleno-2-silylethenes with dimethyl 2,2-dicyanoethene-1,1-dicarboxylate in the presence of SnCl₄ and ZnBr₂ yields deuterium-substituted cyclobutanes without silicon migration. rsc.org This suggests that the silyl group remains in its original position during the cycloaddition, a finding confirmed by isotopic labeling studies. rsc.org These studies provide a basis for expecting that this compound could undergo similar formal [2+2] cycloadditions with suitable ketenes or other electron-deficient alkenes.

[4+3] Cycloadditions

The intramolecular (4+3) cycloaddition of epoxy enolsilanes has been utilized as a key step in the asymmetric formal total synthesis of natural products like (−)-pseudolaric acid B. chemrxiv.org In these reactions, a furan (B31954) ring acts as the four-atom component, and an epoxy enolsilane serves as the three-atom partner. The reaction is highly diastereoselective and leads to the formation of complex fused ring systems. chemrxiv.org The presence of the silyl group on the enol ether is crucial for the success of this transformation. This methodology highlights the potential of silyl-activated double bonds, such as the one in this compound, to participate in higher-order cycloaddition reactions.

Diels-Alder Reactions as a Dienophile Equivalent

In the context of Diels-Alder reactions, which are typically [4+2] cycloadditions, this compound can be considered an equivalent of a ketene (B1206846) acetal. masterorganicchemistry.comyoutube.commasterorganicchemistry.com Ketene acetals are known to be electron-rich dienophiles that react readily with electron-deficient dienes. The ethoxy and trimethylsilyl groups on the double bond of this compound both contribute to its electron-rich character, making it a suitable partner in Diels-Alder reactions.

While direct examples of this compound in Diels-Alder reactions were not found in the search results, the reactivity of similar compounds provides strong evidence for its potential. For instance, phenyl selenoacrylate has been developed as an effective ethylene (B1197577) equivalent in Diels-Alder cycloadditions, reacting with a variety of dienes to give high yields of cycloadducts. ucla.edu The resulting adducts can be readily converted to the corresponding hydrocarbons. ucla.edu This demonstrates the utility of activated alkenes as dienophiles. The stereochemistry of the Diels-Alder reaction is well-defined, with the relative configuration of substituents on the dienophile being retained in the product. masterorganicchemistry.com

| Cycloaddition Type | Reactants | Key Features | Reference |

|---|---|---|---|

| [2+2] | 1-Seleno-2-silylethenes and electron-deficient alkenes | Formation of cyclobutanes; no silicon migration | rsc.org |

| [3+2] | E-2-(trimethylsilyl)-1-nitroethene and arylonitrile N-oxides | Formation of isoxazolines | mdpi.com |

| [4+3] | Epoxy enolsilanes and furans | Asymmetric synthesis of complex molecules | chemrxiv.org |

| [4+2] (Diels-Alder) | Electron-rich dienophiles (e.g., ketene acetal equivalents) and electron-deficient dienes | Formation of cyclohexene (B86901) rings; stereospecific | masterorganicchemistry.comucla.edu |

Cross-Coupling Reactions Involving Vinylsilane Derivatives

(1-Ethoxyvinyl)trimethylsilane, as a vinylsilane derivative, participates in a variety of powerful carbon-carbon bond-forming reactions catalyzed by transition metals. These cross-coupling reactions are fundamental in organic synthesis for constructing complex molecular architectures.

Stille Coupling Reactions

The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that joins an organostannane (organotin) compound with an organic electrophile, such as a halide or triflate. wikipedia.orgorganic-chemistry.org The reaction is valued for its tolerance of a wide array of functional groups. The catalytic cycle typically involves three key steps: oxidative addition of the electrophile to the Pd(0) catalyst, transmetalation with the organostannane reagent, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org

While direct examples involving (1-ethoxyvinyl)trimethylsilane are not extensively documented in foundational literature, the scope of the Stille reaction includes the coupling of sp²-hybridized groups, such as vinylstannanes with aryl or vinyl halides. wikipedia.orglibretexts.org Vinyl tosylates have also been demonstrated as effective coupling partners in Stille reactions. mit.edu The general transformation allows for the formation of substituted alkenes and conjugated dienes. The reactivity of the organostannane partner generally follows the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. wikipedia.org

A significant advancement in Stille chemistry has been the development of more active catalysts that enable the use of less reactive electrophiles like aryl chlorides and sulfonates, broadening the reaction's applicability. mit.edunih.gov

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgfishersci.co.uk This method is renowned for the low toxicity of the boron byproducts and the mild reaction conditions required. fishersci.co.uk

The reaction's scope is exceptionally broad, and vinylsilanes have been successfully employed as coupling partners. For instance, MIDA-vinylsilanes (derived from N-methyliminodiacetic acid) have been shown to undergo selective cross-coupling reactions. organic-chemistry.org The general mechanism involves oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and concludes with reductive elimination. libretexts.org

The versatility of the Suzuki coupling allows for the synthesis of diverse structures, including biaryls, styrenes, and conjugated polyenes. libretexts.orgorganic-chemistry.org The choice of catalyst, ligand, and base is crucial for achieving high efficiency, particularly with challenging substrates. organic-chemistry.org

Table 1: Key Features of Suzuki Coupling

| Feature | Description |

|---|---|

| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters). youtube.com |

| Electrophile | Aryl, vinyl, or alkyl halides and triflates. libretexts.org |

| Catalyst | Typically a Palladium(0) complex. fishersci.co.uk |

| Key Advantage | Mild conditions and low toxicity of boron reagents. fishersci.co.uk |

Kumada Coupling Reactions

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, forms carbon-carbon bonds by reacting a Grignard reagent (organomagnesium halide) with an organic halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.org It is particularly effective for synthesizing unsymmetrical biaryls and styrenes from aryl, vinyl, or alkyl groups. wikipedia.orgorganic-chemistry.org

The scope of the Kumada coupling has expanded to include not just organic halides but also pseudohalides like tosylates. Research has shown that aryl and vinyl tosylates can serve as effective electrophiles in palladium-catalyzed Kumada couplings with various Grignard reagents (aryl, alkenyl, and alkyl), often proceeding under mild, room-temperature conditions. nih.gov This is significant because tosylates are easily prepared and inexpensive substrates. nih.gov

While the direct use of (1-ethoxyvinyl)trimethylsilane as the electrophile is less common—as the reaction classically employs halides or tosylates—the established reactivity of vinyl tosylates provides a strong precedent for the participation of vinyl derivatives in this type of transformation. nih.gov

Table 2: Comparison of Common Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Electrophile | Typical Catalyst |

|---|---|---|---|

| Stille | Organostannane (R-SnR'₃) | R'-X (Halide, OTf) | Palladium wikipedia.org |

| Suzuki | Organoboron (R-B(OH)₂) | R'-X (Halide, OTf) | Palladium libretexts.org |

| Kumada | Grignard (R-MgX) | R'-X (Halide, OTf) | Nickel or Palladium wikipedia.org |

Palladium-Catalyzed Coupling Reactions of Aryl and Vinyl Substrates

The palladium-catalyzed cross-coupling of aryl and vinyl substrates represents a broad and vital class of reactions for forming C(sp²)-C(sp²) bonds. nih.gov This category encompasses reactions like the Heck, Suzuki, Stille, and Hiyama couplings, which connect vinyl or aryl groups. (1-Ethoxyvinyl)trimethylsilane, as a vinylsilane, is a key substrate for such transformations.

In these reactions, a Pd(0) catalyst typically initiates the cycle by undergoing oxidative addition with an aryl or vinyl halide (or triflate). libretexts.org The resulting organopalladium(II) complex then undergoes transmetalation with an organometallic nucleophile (containing the second aryl or vinyl group), followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

A notable example is the Hiyama coupling, which uses an organosilane activated by a fluoride (B91410) source. The reaction of 1-siloxy-1-alkenylcopper species, generated from acyltriphenylsilanes, with aryl and alkenyl iodides in the presence of a Pd(0) catalyst yields geometrically pure (Z)-enol silyl ethers. organic-chemistry.org This demonstrates the utility of silyl enol ethers as precursors in palladium-catalyzed C-C bond formation.

Radical Reactions Involving Silyl Enol Ethers

(1-Ethoxyvinyl)trimethylsilane is a member of the silyl enol ether class of compounds, which are electron-rich and can readily undergo one-electron oxidation to form reactive radical cations. researchgate.net This reactivity opens up pathways for unique bond formations that are distinct from two-electron polar reactions.

The generation of silyl enol ether radical cations can be achieved through chemical or electrochemical means. rsc.org For example, oxidants like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can promote the oxidative addition of silyl enol ethers to electron-rich alkenes such as ethyl vinyl ether. researchgate.net This process allows for the synthesis of functionalized 4-oxoaldehydes in good yields. researchgate.net

Furthermore, alkoxy radicals can undergo intramolecular cyclization onto silyl enol ethers. nih.gov Studies have shown that 5-exo cyclizations of alkoxy radicals onto silyl enol ethers are highly favored over competing reactions like cyclization onto terminal alkenes or 1,5-hydrogen atom transfers (1,5-HAT). nih.gov This chemoselectivity provides a powerful method for constructing cyclic ether and furan derivatives. The mechanism involves the attack of the radical on the electron-rich double bond of the silyl enol ether, followed by further transformations.

Utility as an Acyl Donor in Esterification Reactions

(1-Ethoxyvinyl)trimethylsilane, as an O-silyl ketene acetal, can function as an effective acyl donor equivalent in esterification reactions. Ketene acetal derivatives, including 1-alkoxyvinyl esters and O-silyl ketene acetals, are O-substituted enols of esters. researchgate.netnih.gov They react readily with various nucleophiles, including alcohols, under neutral conditions. nih.gov

The general process involves the nucleophilic attack of an alcohol on the ketene acetal system. In the case of a silyl ketene acetal, this leads to the formation of an ester and a silyl byproduct. nih.gov This method provides a mild alternative to traditional esterification procedures, such as the Fischer esterification (acid and alcohol) or acylation with reactive acid chlorides or anhydrides, which often require harsh conditions or generate corrosive byproducts. organic-chemistry.orgyoutube.com

The direct, one-pot oxidative transformation of alcohols into esters is an attractive synthetic strategy. nih.gov While many methods rely on metal catalysts, the principle of using an activated acyl donor like a silyl enol ether offers a pathway that can proceed under neutral or mildly catalyzed conditions, enhancing functional group tolerance. The reaction effectively transfers the acyl group from the enol ether derivative to the alcohol, yielding the desired ester. researchgate.netnih.gov

Stereochemical Control and Asymmetric Transformations Mediated by 1 Ethoxyvinyl Trimethylsilane

Chemo-, Regio-, and Stereoselectivity in Reactions of Silyl (B83357) Enol Ethers

Silyl enol ethers, such as (1-Ethoxyvinyl)-trimethylsilane, are key intermediates in organic synthesis, offering a range of selective transformations. Their reactions with various electrophiles can be directed to achieve specific chemo-, regio-, and stereochemical outcomes.

The chemoselectivity of silyl enol ethers is evident in their reactions with molecules containing multiple electrophilic sites. For instance, in the presence of a Lewis acid catalyst, silyl enol ethers will preferentially react with an aldehyde over a less reactive ketone. This selectivity is crucial in the synthesis of complex molecules where multiple functional groups are present.

Regioselectivity is a critical aspect of the reactions of silyl enol ethers derived from unsymmetrical ketones. However, as this compound is derived from ethyl acetate (B1210297), it generates a single regioisomer of the enolate, thus simplifying the reaction outcomes and ensuring the formation of a single constitutional isomer.

Stereoselectivity in the reactions of silyl enol ethers is often controlled by the geometry of the enolate (E or Z) and the nature of the electrophile and catalyst. In Lewis acid-catalyzed additions to aldehydes (Mukaiyama aldol (B89426) reaction), the geometry of the silyl enol ether can influence the relative stereochemistry of the newly formed stereocenters. While specific studies on the E/Z selectivity of this compound formation are not extensively detailed in readily available literature, the principles of enolate generation suggest that the choice of base and silylation conditions can influence this ratio. The subsequent aldol addition often proceeds through a Zimmerman-Traxler-like transition state, where the substituents on the enolate and aldehyde orient themselves to minimize steric interactions, thus dictating the syn or anti diastereoselectivity of the product. organic-chemistry.org

For example, the treatment of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with α-chlorocarboxylic acid chlorides leads to the chemo- and regioselective formation of 6-chloro-3,5-dioxo esters. youtube.com These intermediates can then be cyclized to form functionalized 3(2H)-furanones, demonstrating the controlled reactivity of silyl enol ethers. youtube.com

Enantioselective Syntheses Utilizing Chiral Silyl Enol Ethers

The development of asymmetric methodologies to control the absolute stereochemistry of reaction products is a cornerstone of modern organic synthesis. While this compound itself is achiral, it can be employed in enantioselective transformations through the use of chiral auxiliaries, chiral catalysts, or by reacting with chiral electrophiles.

A powerful strategy involves the use of chiral Lewis acids to catalyze the reaction of this compound with prochiral electrophiles, such as aldehydes or imines. wikipedia.org The chiral Lewis acid coordinates to the electrophile, creating a chiral environment that directs the nucleophilic attack of the silyl enol ether to one face of the electrophile, leading to the preferential formation of one enantiomer of the product. The choice of the metal center and the chiral ligand of the Lewis acid is critical for achieving high enantioselectivity. wikipedia.org

While specific examples detailing the use of this compound in highly enantioselective reactions are not extensively documented in broad surveys, the general principles of asymmetric catalysis are directly applicable. For instance, chiral copper- or zinc-based Lewis acids are often effective in promoting enantioselective additions of silyl enol ethers.

An alternative approach is the use of a chiral auxiliary attached to the electrophile. The inherent chirality of the substrate then directs the addition of the silyl enol ether. After the reaction, the auxiliary can be removed, yielding the enantiomerically enriched product.

Diastereoselective Control in Carbon-Carbon Bond Formations

The formation of new stereocenters with a defined relative stereochemistry is a fundamental challenge in organic synthesis. This compound is a valuable tool for achieving high levels of diastereoselectivity in carbon-carbon bond-forming reactions, most notably in aldol-type additions.

The Mukaiyama aldol reaction, which involves the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound, is a classic example. organic-chemistry.orgnih.gov The diastereoselectivity of this reaction is influenced by several factors, including the geometry of the silyl enol ether, the nature of the Lewis acid, and the steric and electronic properties of the aldehyde and the silyl enol ether. nih.gov

The Zimmerman-Traxler model provides a useful framework for predicting the stereochemical outcome of these reactions. organic-chemistry.org According to this model, the reaction proceeds through a chair-like six-membered transition state. The substituents on the enolate and the aldehyde will preferentially occupy equatorial positions to minimize 1,3-diaxial interactions, thus determining the syn or anti diastereoselectivity of the aldol product. organic-chemistry.org

For a Z-enolate, the Zimmerman-Traxler model predicts the formation of the syn-aldol product, while an E-enolate is expected to give the anti-aldol product. By controlling the geometry of the silyl enol ether, one can therefore control the diastereomeric outcome of the aldol addition.

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of enantiomerically pure compounds from a racemic starting material, with a theoretical maximum yield of 100%. This process combines a rapid, reversible racemization of the starting material with a slower, irreversible kinetic resolution step.

In the context of reactions involving silyl enol ethers, DKR can be applied to the synthesis of chiral α-substituted ketones or related structures. A racemic α-substituted ketone can be subjected to conditions that promote rapid epimerization of the stereocenter, often through the formation of a transient enol or enolate. In the presence of a chiral catalyst, one enantiomer of the ketone reacts preferentially with a nucleophile, such as this compound, to form a new carbon-carbon bond. As the reactive enantiomer is consumed, the racemization of the remaining ketone ensures a continuous supply, allowing for the theoretical conversion of the entire racemic mixture into a single, enantiomerically enriched product.

For example, the dynamic kinetic resolution of α-keto esters has been achieved through asymmetric transfer hydrogenation using a chiral ruthenium catalyst. Current time information in Bangalore, IN.harvard.edu This process generates three contiguous stereocenters with high diastereoselectivity. Current time information in Bangalore, IN. While this example does not directly involve this compound as the nucleophile, it illustrates the potential of DKR in controlling stereochemistry in reactions of carbonyl compounds. A similar strategy could be envisioned where a chiral Lewis acid catalyzes the enantioselective addition of this compound to a racemizing α-substituted aldehyde or ketone.

Mechanistic Investigations and Theoretical Underpinnings of 1 Ethoxyvinyl Trimethylsilane Reactions

Elucidation of Reaction Pathways and Identification of Intermediates

Reactions involving (1-ethoxyvinyl)-trimethylsilane, like other silyl (B83357) enol ethers, are characterized by their role as mild, neutral nucleophiles. wikipedia.org They readily react with suitable electrophiles, such as carbonyl compounds, often requiring activation by a Lewis acid. wikipedia.orgacs.org The general reaction pathway involves the attack of the electron-rich double bond of the silyl enol ether on the electrophilic center.

A key reaction is the Mukaiyama aldol (B89426) addition, where this compound reacts with an aldehyde or ketone. unipd.it In the presence of a Lewis acid like titanium tetrachloride, the carbonyl compound is activated, enhancing its electrophilicity. acs.org The silyl enol ether then attacks the carbonyl carbon, leading to the formation of a β-silyloxy carbonyl compound. Subsequent hydrolysis yields the aldol product. wikipedia.org

The identification of intermediates is crucial for a complete mechanistic picture. In Lewis acid-catalyzed reactions, an initial complex between the Lewis acid and the carbonyl compound is a key intermediate. scispace.com For instance, in reactions mediated by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), the formation of a reactive oxocarbenium ion from an acetal (B89532) has been proposed. acs.org Spectroscopic techniques, such as those performed in cryogenic argon matrices, have enabled the identification of transient species like trimethylsilylacetyl chloride in the reaction of trimethylsilylketene with HCl, providing valuable insights into reaction profiles. researchgate.net

In some transformations, the reaction pathway can be influenced by the nature of the catalyst and substrates, leading to different intermediates. For example, in certain organocatalytic systems, the reaction may proceed through the formation of an enamine intermediate. youtube.com The choice of solvent and reaction conditions can also play a significant role in dictating the operative mechanism and the stability of intermediates.

Role of Catalysis in Reaction Mechanisms

Catalysis is central to controlling the reactivity and selectivity of reactions involving this compound. Both Lewis acids and organocatalysts have been extensively employed, each offering distinct advantages and operating through different mechanistic manifolds.

Lewis acids play a pivotal role in activating electrophiles for reaction with silyl enol ethers like this compound. nih.gov The primary function of the Lewis acid is to coordinate to the oxygen atom of the carbonyl group, thereby increasing its electrophilic character and facilitating nucleophilic attack by the silyl enol ether. acs.orgscispace.com

Titanium tetrachloride (TiCl₄) is a classic and effective Lewis acid for promoting Mukaiyama aldol reactions. acs.org The mechanism involves the formation of a titanium-aldehyde complex, which is then attacked by the silyl enol ether. Other Lewis acids, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can also act as potent activators. acs.org In some cases, the Lewis acid may also interact with the silyl enol ether itself, influencing its reactivity. scispace.com

The choice of Lewis acid can significantly impact the reaction outcome, including the yield and stereoselectivity. For instance, in certain reactions, the use of specific metal complexes, like those of palladium, has been shown to substantially increase reaction yields. scispace.com The nature of the ligands on the metal center can also fine-tune the Lewis acidity and steric environment, thereby influencing the course of the reaction.

Table 1: Common Lewis Acids in Silyl Enol Ether Reactions and Their Proposed Roles

| Lewis Acid | Proposed Role in Reaction Mechanism |

| Titanium tetrachloride (TiCl₄) | Activates the carbonyl electrophile by coordination to the oxygen atom. acs.org |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Can act as both a Lewis acid to activate electrophiles and as a silylating agent. acs.org |

| Boron trifluoride etherate (BF₃·OEt₂) | A common Lewis acid used to promote reactions by activating the electrophile. acs.org |

| Scandium(III) triflate (Sc(OTf)₃) | A water-tolerant Lewis acid that can catalyze reactions in aqueous media. |

| Zinc(II) chloride (ZnCl₂) | A mild Lewis acid often used in various organic transformations. |

This table provides a summary of common Lewis acids and their generally accepted roles in activating reactions with silyl enol ethers. The specific mechanism can vary depending on the substrates and reaction conditions.

Organocatalysis has emerged as a powerful strategy for effecting enantioselective transformations with silyl enol ethers, including this compound. Chiral organocatalysts can provide a well-defined chiral environment, leading to high levels of stereocontrol. researchgate.net

One prominent class of organocatalysts for Mukaiyama-type aldol reactions are chiral Brønsted acids, such as confined imidodiphosphorimidates (IDPis). unipd.itresearchgate.net These catalysts can activate the aldehyde electrophile through hydrogen bonding. unipd.it The confined nature of the catalyst's active site can play a crucial role in discriminating between the starting aldehyde and the product, thereby preventing polymerization, a common side reaction. unipd.it The stereochemical outcome is determined by the specific geometry of the transition state, which is influenced by the catalyst's structure. youtube.com

Another approach involves the use of chiral Lewis bases. These catalysts can activate trichlorosilyl (B107488) derivatives, which in turn can mediate stereoselective aldol-type reactions. illinois.edu The mechanism involves the formation of a hypervalent silicon species, which then participates in the carbon-carbon bond-forming step. The stereochemistry of the product is dictated by the chiral information embedded in the Lewis base catalyst.

The development of bifunctional catalysts, which possess both a Brønsted acidic site and a Lewis basic site, has also proven effective. Proline, a simple amino acid, can catalyze aldol reactions by forming an enamine intermediate with a ketone or aldehyde, while the carboxylic acid moiety activates the electrophile through hydrogen bonding. youtube.com This dual activation mode within a single catalyst molecule can lead to highly organized transition states and excellent stereocontrol. youtube.com

Computational Chemistry in Understanding Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining a deeper understanding of the mechanisms, reactivity, and selectivity of reactions involving this compound.

DFT calculations allow for the detailed investigation of reaction profiles, including the structures and energies of reactants, transition states, intermediates, and products. researchgate.net By calculating the energetics of different possible pathways, researchers can predict the most likely reaction mechanism.

For instance, DFT studies have been employed to elucidate the stereoselectivity of cycloaddition reactions involving silyl enol ethers. researchgate.net These calculations can identify the key steric and electronic factors that govern the formation of one stereoisomer over another. In the context of the reaction between trimethylsilylketene and HCl, DFT calculations were instrumental in proposing a reaction profile that accounted for the experimentally observed cleavage of the Si-C bond and the formation of trimethylsilyl chloride and acetyl chloride. researchgate.net

DFT can also be used to study the role of catalysts in these reactions. By modeling the interaction between the catalyst and the substrates, it is possible to understand how the catalyst lowers the activation energy of the desired reaction pathway while potentially disfavoring competing pathways.

Beyond calculating the energies of stationary points, computational studies can map out the entire potential energy surface, or energy landscape, of a reaction. This provides a more complete picture of the reaction dynamics and can reveal the presence of multiple competing pathways and shallow intermediates that might not be easily identified through experimental means alone.

Energy landscape analysis can be particularly insightful for understanding complex catalytic cycles. It can help to identify the rate-determining step of a reaction and provide rationale for the observed selectivity. For enzyme-catalyzed reactions, which can serve as an inspiration for the design of synthetic catalysts, vibrational spectroscopy combined with computational modeling can be used to probe the energy landscape of the enzyme-substrate complex and identify the features relevant to catalysis. researchgate.net

By analyzing the energy landscapes of reactions involving this compound, chemists can gain a more profound understanding of the factors that control reactivity and selectivity, which in turn can guide the development of more efficient and selective synthetic methods.

Application of the Curtin-Hammett Principle in Reaction Outcome Prediction

The Curtin-Hammett principle is a fundamental concept in physical organic chemistry that provides a framework for understanding the product distribution of reactions involving rapidly equilibrating isomers. This principle is particularly relevant when two or more conformers or isomers of a reactant are in rapid equilibrium and each isomer can proceed through its own distinct, irreversible reaction pathway to form a unique product. The essence of the principle is that the ratio of the reaction products is not determined by the relative populations of the ground-state isomers but rather by the difference in the free energies of the transition states leading to each product.

For a hypothetical reaction of this compound involving two rapidly interconverting conformers, Conformer A and Conformer B, which lead to products P1 and P2 respectively, the Curtin-Hammett principle can be illustrated. Let us assume the interconversion between A and B is much faster than the rates of formation of P1 and P2.

| Parameter | Description | Implication for Product Ratio |

| ΔG‡(A→P1) | Free energy of activation for the reaction of Conformer A to Product P1. | A lower value favors the formation of P1. |

| ΔG‡(B→P2) | Free energy of activation for the reaction of Conformer B to Product P2. | A lower value favors the formation of P2. |

| Keq | Equilibrium constant between Conformer A and Conformer B. | Does not directly determine the product ratio under Curtin-Hammett conditions. |

The product ratio [P2]/[P1] would be proportional to the ratio of the rate constants, k2/k1, which is in turn related to the difference in the free energies of the transition states (ΔΔG‡ = ΔG‡(A→P1) - ΔG‡(B→P2)).

Spectroscopic Elucidation of Reaction Intermediates (e.g., NMR, UV-Vis)

The identification and characterization of transient intermediates are crucial for understanding the detailed mechanism of a chemical reaction. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei. In the context of reaction mechanisms, in-situ NMR monitoring can track the disappearance of reactants and the appearance of products over time. More importantly, it can detect the signals of transient intermediates that may accumulate to observable concentrations. For a reaction involving this compound, ¹H, ¹³C, and ²⁹Si NMR would be particularly informative.

For instance, if a reaction proceeds through an intermediate where the silicon or ethoxy group has a different chemical environment compared to the starting material, new peaks would appear and then disappear in the NMR spectrum as the reaction progresses. The chemical shifts, coupling constants, and peak integrations of these transient signals can provide definitive structural information about the intermediate.

Fictional Example of NMR Data for a Hypothetical Intermediate:

| Nucleus | Starting Material this compound (ppm) | Hypothetical Intermediate (ppm) | Product (ppm) |

| ¹H (Si-CH₃) | ~0.1 | ~0.3 | ~0.2 |

| ¹H (O-CH₂) | ~3.8 | ~4.1 | ~4.0 |

| ¹³C (Si-C) | ~-1 | ~5 | ~2 |

| ²⁹Si | ~10 | ~25 | ~15 |

Note: The chemical shift values in this table are hypothetical and for illustrative purposes only.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is particularly useful for detecting intermediates that contain chromophores, such as conjugated systems or species with non-bonding electrons that can undergo electronic transitions.

If a reaction of this compound were to proceed through an intermediate with a different electronic structure, such as a charged species or a more extended conjugated system, this could give rise to a new absorption band in the UV-Vis spectrum. By monitoring the change in absorbance at a specific wavelength over time, the kinetics of the formation and decay of the intermediate can be studied.

While the principles of these spectroscopic techniques are well-established for mechanistic studies, specific reports detailing the spectroscopic elucidation of reaction intermediates for this compound are not found in the surveyed scientific literature. The application of these powerful analytical methods would be essential to gain a deeper understanding of the reaction pathways of this versatile reagent.

Advanced Applications of 1 Ethoxyvinyl Trimethylsilane in Complex Molecule Synthesis

Strategic Application in Natural Product Total Synthesis

The structural complexity of natural products presents a formidable challenge to synthetic chemists. (1-Ethoxyvinyl)-trimethylsilane provides an effective solution for installing acetyl groups, which are common motifs or precursors to essential functionalities in these molecules. Through its lithiated form, (1-ethoxyvinyl)lithium, it engages in precise carbon-carbon bond formations, enabling the assembly of challenging frameworks.

Information regarding the specific application of this compound in the synthesis of Batrachotoxin analogues could not be verified from the available scientific literature.

Phaeocaulisin A is a guaianolide sesquiterpene natural product with a complex, highly oxygenated tetracyclic skeleton. In a recent 10-step total synthesis of (±)-Phaeocaulisin A, this compound played a crucial role in the assembly of a key intermediate. acs.orgnih.govresearchgate.net The strategy involved the 1,2-addition of its corresponding lithiated species, (1-ethoxyvinyl)lithium, to a sophisticated cyclopentenone derivative. acs.orgnih.gov

This addition reaction served to install the necessary two-carbon unit that would ultimately become part of the core structure. The reaction proceeded efficiently, yielding the target α-hydroxyketone in 69% yield after a one-pot hydrolysis of the initial enol ether adduct. acs.orgnih.gov This α-hydroxyketone was a pivotal intermediate, poised for a subsequent aldol (B89426) reaction to construct the seven-membered carbocycle characteristic of the guaianolide family. acs.org

Table 1: Key Transformation in the Synthesis of a Phaeocaulisin A Intermediate

| Reactant | Reagent | Product | Yield (%) |

| 3-allyl-2-methyl-3-(trimethylsilyloxy)cyclopentan-1-one | (1-ethoxyvinyl)lithium | 1-(1-allyl-2-hydroxy-5-methyl-2-(trimethylsilyloxy)cyclopentyl)ethan-1-one | 69 |

Data sourced from The Journal of the American Chemical Society. acs.orgnih.gov

Polyoxins are a family of peptidyl nucleoside antibiotics that inhibit chitin (B13524) synthase, making their derivatives attractive targets for the development of antifungal agents. A concise synthesis of thymine (B56734) polyoxin (B77205) C, a member of this family, effectively utilized (1-ethoxyvinyl)lithium as a key reagent. clockss.org

The synthesis hinged on the reaction of (1-ethoxyvinyl)lithium with a chiral aldehyde derived from D-glyceraldehyde. This reaction constructed the carbon skeleton of the amino acid side chain, establishing a crucial α-hydroxy ester precursor after oxidative workup. The initial adduct was converted to the (5S)-α-hydroxy ester, a key building block for the natural product, in a 65% yield via a sequence involving inversion of the newly formed stereocenter. clockss.org This intermediate was then elaborated through several steps, including conversion of the hydroxyl group to a triflate to allow for the introduction of an azide (B81097) group, which ultimately became the amino function of the final product. clockss.org

Table 2: Formation of the α-Hydroxy Ester Precursor for Polyoxin C Synthesis

| Reactant | Reagents | Product | Overall Yield (%) |

| (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | 1. (1-ethoxyvinyl)lithium2. Ozonolysis & reductive workup | Ethyl (2R,3R)-2,3-dihydroxy-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate | 31 (for the desired diastereomer) |

Data sourced from HETEROCYCLES. clockss.org

Development of Functionalized Organic Molecules via this compound

Beyond its application in the total synthesis of specific natural products, this compound is a foundational building block for preparing a range of functionalized organic molecules that are valuable in their own right.

This compound serves as a synthetic equivalent of a nucleophilic acetyl anion, enabling the formation of α-substituted carbonyl compounds through reactions with various electrophiles. The syntheses of intermediates for Phaeocaulisin A and Polyoxin C are prime examples of this reactivity. acs.orgclockss.org

In these cases, the lithiated form of the reagent reacts with ketone and aldehyde electrophiles, respectively, in Mukaiyama-type aldol additions. acs.orgclockss.org The initial reaction generates a silyl (B83357) enol ether adduct which, upon hydrolytic workup, yields an α-hydroxy ketone or, after oxidation, an α-hydroxy ester. acs.orgclockss.orgorganic-chemistry.orgorganic-chemistry.org This methodology provides a reliable route to α-hydroxy carbonyl compounds, which are versatile precursors for other functional groups.

While direct conversion is not typical, this compound is a valuable precursor for the synthesis of vinyl triflates, which are important substrates in cross-coupling reactions. The synthesis of these compounds can be achieved in a two-step sequence.

First, as demonstrated in the syntheses of complex molecules, the reaction of (1-ethoxyvinyl)lithium with an aldehyde or ketone generates an α-hydroxy ketone. clockss.org Second, this intermediate can be converted into a vinyl triflate. The crucial step of transforming the hydroxyl group into a triflate (trifluoromethanesulfonate) leaving group is precedented in the synthesis of Polyoxin C derivatives, where the α-hydroxy ester was efficiently converted to an α-triflyloxy ester in 83% yield to facilitate nucleophilic substitution. clockss.org A similar transformation on an α-hydroxy ketone intermediate, followed by base-induced elimination, would furnish the corresponding vinyl triflate, demonstrating the utility of the title compound in accessing this important class of reactive intermediates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-ethoxyvinyl)-trimethylsilane, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound is often synthesized via catalytic C–H silylation using trimethylsilane or disilane reagents. Key steps include:

- Using potassium tert-butoxide (KOt-Bu) as a catalyst in tetrahydrofuran (THF) under inert conditions .

- Optimizing substrate-to-catalyst ratios (e.g., 20 mol% KOt-Bu) and reaction temperature (typically room temperature to 60°C) .

- Monitoring reaction progress via gas chromatography (GC) or nuclear magnetic resonance (NMR) to ensure completion.

- Critical Parameters : Moisture sensitivity of KOt-Bu and silane reagents necessitates strict anhydrous conditions.

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocols :

- Use protective equipment (gloves, goggles, flame-resistant lab coats) due to flammability (H225 hazard code) and potential skin irritation .

- Store in sealed containers under dry, inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis or polymerization .

- Dispose of waste via certified hazardous waste services to avoid environmental contamination .

Q. What analytical techniques are most effective for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR for structural confirmation (e.g., ethoxyvinyl proton signals at δ 4.5–5.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₇H₁₆O₂Si, 160.29 g/mol) .

- Gas Chromatography (GC) : Purity assessment with flame ionization detection (FID) .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in hydrogen abstraction kinetics between silane and trimethylsilane derivatives?

- Background : Experimental studies report conflicting activation energies for hydrogen abstraction, suggesting divergent mechanisms (e.g., SiH₅ intermediates vs. direct pathways) .

- Resolution Strategy :

- Perform isotopic labeling (e.g., deuterated silanes) to track hydrogen transfer pathways .

- Use computational methods (DFT calculations) to compare transition states and bond dissociation energies .

- Data Contradictions : Theoretical models may fail to account for steric effects from trimethyl groups, requiring recalibration of input parameters .

Q. How does thermolysis of this compound compare to related methylsilanes, and what experimental controls are critical?

- Thermal Stability :

- Trimethylsilane derivatives decompose via chain mechanisms at lower temperatures (840–955 K), transitioning to non-chain pathways at higher temperatures (>955 K) .

- Key Controls :

- Use high-purity samples to avoid side reactions from impurities.

- Monitor methane evolution via mass spectrometry to quantify bond dissociation energies (e.g., D(Me₃Si–Me)) .

- Table: Thermolysis Parameters

| Compound | Temperature Range (K) | Dominant Mechanism | Activation Energy (kJ/mol) |

|---|---|---|---|

| This compound | 840–1055 | Chain → Non-chain | ~250–300 (estimated) |

| Tetramethylsilane | 840–1055 | Chain | 280 ± 15 |

Q. What strategies resolve contradictions in catalytic efficiency when scaling C–H silylation reactions?

- Challenge : Substrate scope limitations and catalyst deactivation at larger scales.

- Methodology :

- Screen alternative bases (e.g., KOH) pre-dried over P₂O₅ to enhance stability .

- Employ flow chemistry systems to improve heat/mass transfer and reduce side reactions .

- Use in-situ IR spectroscopy to detect intermediate species and optimize reaction trajectories .

Q. How do steric and electronic effects of the ethoxyvinyl group influence reactivity in cross-coupling reactions?

- Steric Analysis : The ethoxyvinyl group increases steric hindrance, reducing nucleophilic attack at the silicon center.

- Electronic Effects : Electron-donating ethoxy groups stabilize β-silyl carbocations, favoring elimination over substitution.

- Experimental Design :

- Compare reaction rates with analogs (e.g., vinyltrimethylsilane) under identical conditions.

- Use Hammett plots to correlate substituent effects with reaction outcomes .

Data Interpretation & Validation

Q. How should researchers validate conflicting reports on silicon-methyl bond dissociation energies?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.